Product packaging for Acanthopanaxoside E(Cat. No.:)

Acanthopanaxoside E

Cat. No.: B1255370
M. Wt: 811 g/mol
InChI Key: LUKOBZAEANPCPQ-PKOSOWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthopanaxoside E, with the molecular formula C42H66O15 and a molecular weight of 810.98 g/mol, is a triterpenoid saponin compound . It is classified as a terpenoid and falls within the triterpenoid saponin subclass . Researchers can utilize this high-purity compound as a standard or reagent in phytochemical studies, particularly in the investigation of complex plant metabolites from species within related genera . Its structural characteristics make it a compound of interest for profiling and identifying bioactive saponins in natural products. Available data suggests its oral bioavailability in humans is low, and it is predicted to be a substrate for the CYP3A4 enzyme . This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O15 B1255370 Acanthopanaxoside E

Properties

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-37(2)14-15-42(36(53)57-34-30(49)27(46)26(45)21(18-43)54-34)20(16-37)19-8-9-23-39(5)12-11-25(55-35-31(50)28(47)29(48)32(56-35)33(51)52)38(3,4)22(39)10-13-40(23,6)41(19,7)17-24(42)44/h8,20-32,34-35,43-50H,9-18H2,1-7H3,(H,51,52)/t20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42+/m0/s1

InChI Key

LUKOBZAEANPCPQ-PKOSOWSZSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Synonyms

3-O-beta-D-glucuronopyranosyl echinocystic acid 28-O-beta-D-glucopyranoside
acanthopanaxoside E

Origin of Product

United States

Isolation, Characterization, and Synthesis Studies of Acanthopanaxoside E

Sources and Extraction Methodologies from Plant Materials Acanthopanaxoside E has been primarily isolated from plants belonging to the Acanthopanax genus, particularly Acanthopanax senticosus (also known as Eleutherococcus senticosus), commonly referred to as Siberian ginseng. This plant is widely distributed in Northeast Asia and has a history of use in traditional medicine.scispace.commdpi.comrestorativemedicine.orgDifferent parts of the plant, including the fruits and leaves, have been investigated for their triterpenoid (B12794562) saponin (B1150181) content.scispace.commdpi.comingentaconnect.com

Extraction of this compound from plant materials typically involves solvent-based methods. For instance, air-dried fruits of A. senticosus have been extracted with 70% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure. scispace.com This concentrated extract is often suspended in water and subjected to liquid-liquid extraction using solvents like ethyl acetate (B1210297) and n-butanol. The n-butanol layer, containing the saponins (B1172615), is then collected and evaporated. scispace.com

Other extraction techniques explored for Acanthopanax senticosus include hot water extraction (HWE), ultrasonic-assisted extraction (UAE), deep eutectic solvent-assisted extraction (DESE), and enzyme-assisted extraction (EAE) for various compounds like polysaccharides and eleutherosides, which may also be relevant or adaptable for saponins like this compound. nih.govfrontiersin.orgfrontiersin.org

Optimization of Extraction Parameters for this compound Enrichment Optimization of extraction parameters aims to maximize the yield and enrichment of target compounds like this compound. While specific optimization studies solely focused on this compound are not extensively detailed in the provided results, research on optimizing the extraction of other compounds from Acanthopanax senticosus, such as eleutherosides and polysaccharides, provides insights into the parameters considered.

Factors investigated in optimizing extraction include extraction temperature, soaking time, solvent concentration (e.g., ethanol volume fraction), material-to-liquid ratio, enzyme types and concentrations, treatment time, temperature, and pH. frontiersin.orgfrontiersin.org For example, optimizing eleutheroside extraction involved parameters such as 80°C temperature, 5 hours soaking time, 70% ethanol, and a 1:6 material-to-liquid ratio. frontiersin.org Deep eutectic solvents (DES) have also shown promise as green solvents for ultrasonic extraction of eleutheroside E, achieving significantly higher extraction rates compared to ethanol. frontiersin.orgnih.gov These studies suggest that similar parameters would be critical for optimizing this compound extraction.

Chromatographic Separation and Purification Techniques Chromatographic methods are essential for separating and purifying this compound from the complex mixture of compounds present in plant extracts. Various chromatography techniques are employed based on the scale of purification and desired purity.

Column Chromatography (CC) and Medium Pressure Liquid Chromatography (MPLC) Column Chromatography (CC) is a fundamental technique for purifying compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel and reversed-phase ODS columns are commonly used stationary phases in the isolation of natural products like saponins.cup.edu.cnnih.govExtracts containing this compound are often subjected to column chromatography with gradient elution using solvent systems of increasing polarity to separate different classes of compounds.scispace.comnih.gov

Medium Pressure Liquid Chromatography (MPLC) operates at pressures between atmospheric pressure and HPLC, offering advantages in terms of separation speed, efficiency, and the ability to handle larger sample quantities compared to traditional column chromatography. researchgate.netcabidigitallibrary.org MPLC is suitable for preparative separation of organic compounds and can utilize various stationary phases. researchgate.net It is a method of choice for the separation and purification of natural products, allowing for the preparation of milligrams to hundreds of grams of samples. cabidigitallibrary.org MPLC systems can accommodate chromatography media with particle sizes typically ranging from 15 to 40 µm. ak-bio.comak-bio.com While direct mention of MPLC specifically for this compound is limited in the provided results, MPLC is a logical step in the purification process after initial column chromatography, especially for isolating compounds in larger quantities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Approaches High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful techniques used for both analytical and preparative separation and quantification of compounds. HPLC offers high resolution and sensitivity, making it suitable for the final purification and analysis of this compound.scispace.comscispace.comPreparative HPLC is used to isolate purified compounds on a larger scale.researchgate.net

UHPLC, an evolution of HPLC, utilizes smaller particle sizes and higher pressures, resulting in faster analysis times, higher separation efficiency, improved peak shape, and reduced solvent consumption. researchgate.netmdpi.comhplc.eu UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a highly sensitive and rapid method for the qualitative and quantitative analysis of compounds in complex matrices. nih.govmdpi.commdpi.comnih.gov This hyphenated technique is particularly useful for identifying and quantifying components like this compound, even when present in trace amounts or when dealing with compounds with similar structures that are difficult to separate by HPLC alone. nih.gov For instance, UHPLC-QTOF/MS analysis has been used to profile secondary metabolites in Acanthopanax sessiliflorus, identifying compounds including this compound. mdpi.com Optimized UHPLC methods often involve C18 columns and gradient elution with mobile phases such as acetonitrile (B52724) and water with acidic modifiers. nih.govhplc.eumdpi.com

Spectroscopic Structure Elucidation Approaches Spectroscopic techniques are crucial for determining the chemical structure of isolated compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.researchgate.netfrontiersin.orguni-hamburg.denih.gov

NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (such as COSY, HMQC, HMBC), provides detailed information about the connectivity of atoms and the functional groups within a molecule. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and correlation signals in NMR spectra, the complete structure of a compound can be elucidated. uni-hamburg.denih.govrsc.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netfrontiersin.orguni-hamburg.de Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in conjunction with chromatography to determine the molecular formula and structural fragments of isolated natural products. researchgate.netnih.govnih.gov The combination of NMR and MS data is often necessary for the unambiguous identification and structural confirmation of complex molecules like triterpenoid saponins. frontiersin.orguni-hamburg.de Chemical degradation studies can also provide supporting evidence for the structure. scispace.com

Based on spectroscopic analyses and chemical degradation, this compound has been established as 3-O-β-D-glucuronopyranosyl echinocystic acid 28-O-β-D-glucopyranoside. scispace.comingentaconnect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a crucial technique for the structural elucidation of complex natural products like this compound. Both 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed to assign the positions of hydrogen and carbon atoms and to determine the connectivity within the molecule, including the aglycon and sugar units. scispace.comnih.govresearchgate.netresearchgate.netchemfaces.com

For this compound, the ¹³C-NMR spectrum reveals signals corresponding to the 30 carbons of the echinocystic acid aglycon and the 12 carbons from the two sugar moieties (glucuronic acid and glucose). scispace.com Analysis of the NMR data, including characteristic signals for methyl groups, vinyl protons, and carbonyl carbons, helps confirm the olean-12-ene (B1638996) skeleton of the aglycon and the presence of the ester carbonyl at C-28. scispace.com HMBC correlations are particularly useful in establishing the attachment points of the sugar moieties to the aglycon, such as the correlation between the anomeric proton of glucuronic acid and C-3 of the aglycon, and the anomeric proton of glucose and C-28 of the aglycon. scispace.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Analyses

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure. nih.govphcog.comresearchgate.net Techniques like UPLC-MS/MS and UPLC-QTOF-MS/MS are utilized for the characterization of compounds in complex extracts, including triterpenoid saponins like this compound. nih.govphcog.commdpi.comresearchgate.net

MS analysis can provide the molecular formula and fragmentation ions. nih.gov For this compound, the molecular formula is C₄₂H₆₆O₁₅, with a molecular weight of 810.56. nih.gov In negative electrospray ionization mode (ESI⁻), characteristic ions such as [M-H]⁻ at m/z 809.4473 and fragment ions resulting from the loss of sugar units or other parts of the molecule are observed, which support the proposed structure. nih.gov Tandem MS/MS analysis provides further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govphcog.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific detailed IR and UV-Vis spectroscopic data for this compound are not extensively highlighted in the provided snippets, these techniques are generally used in the characterization of natural compounds. IR spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and glycosidic linkages. UV-Vis spectroscopy can indicate the presence of chromophores, although triterpenoid saponins like this compound, lacking extensive conjugated systems, typically show limited UV absorption. However, related compounds or extracts containing this compound might be analyzed using UV-Vis detection during chromatographic separation. researchgate.net

Chemical Degradation Methods in Structure Confirmation

Chemical degradation methods, such as acid hydrolysis, are employed to break down complex molecules like saponins into their simpler components, namely the aglycon and the sugar moieties. scispace.comingentaconnect.comjst.go.jp Acid hydrolysis of this compound yields the aglycon, echinocystic acid, and the component sugars, D-glucuronic acid and D-glucose. scispace.com The identity of the aglycon can be confirmed by comparing its spectral and physical data with those of an authentic sample. scispace.com The component sugars can be identified using techniques like GC-MS analysis after appropriate derivatization. scispace.com This degradation approach provides crucial evidence for the structure of the intact saponin. scispace.comingentaconnect.comjst.go.jpresearchgate.net

Potential Biosynthetic Pathways of this compound

The biosynthesis of triterpenoid saponins like this compound in plants involves complex metabolic pathways. While the exact detailed pathway for this compound specifically is not fully elucidated in the provided information, general principles of triterpenoid and saponin biosynthesis apply.

Precursor Identification and Metabolic Pathway Elucidation

Triterpenoids are derived from the cyclization of squalene, which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. Echinocystic acid, the aglycon of this compound, is an oleanane-type triterpenoid, which is formed from the cyclization of 2,3-oxidosqualene. Subsequent modifications, including oxidation and hydroxylation, lead to the formation of echinocystic acid.

The glycosylation of the aglycon involves the attachment of sugar moieties, a process mediated by glycosyltransferases. The synthesis of the sugar donors, such as UDP-glucose and UDP-glucuronic acid, is also part of the metabolic pathway. While specific precursors and enzymatic steps directly leading to this compound are not detailed, the biosynthesis likely involves the synthesis of echinocystic acid followed by the sequential addition of glucuronic acid at C-3 and glucose at C-28, catalyzed by specific glycosyltransferases.

Enzymatic Biotransformation Research

Enzymatic biotransformation plays a significant role in the structural diversity of saponins. While research specifically on the enzymatic biotransformation of precursors into this compound is not provided, studies on related saponins and triterpenoids in Acanthopanax senticosus and other plants demonstrate the involvement of various enzymes, including glycosyltransferases, cytochrome P450 monooxygenases (involved in aglycon modifications), and enzymes involved in sugar biosynthesis and modification. researchgate.net Understanding these enzymatic processes can provide insights into the potential biosynthetic routes of this compound and could potentially be exploited for the biotechnological production or modification of this compound.

This compound is a triterpenoid saponin originally isolated from the fruits of Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian ginseng). ingentaconnect.comjst.go.jpjst.go.jp Its chemical structure has been established as 3-O-β-D-glucuronopyranosyl echinocystic acid 28-O-β-D-glucopyranoside based on spectroscopic analyses and chemical degradation studies. ingentaconnect.comjst.go.jp

While this compound has been identified and isolated from natural sources, information regarding its total synthesis, semi-synthesis, and derivatization in academic research is limited in the provided search results. The search results primarily focus on the isolation, identification, and biological activities (such as pancreatic lipase (B570770) inhibition) of this compound and other saponins from Acanthopanax senticosus. ingentaconnect.comjst.go.jpjst.go.jpdovepress.comtandfonline.comnih.gov

The available literature describes the isolation of this compound through various chromatographic methods from plant extracts. nih.gov For instance, one study details the isolation of this compound along with other compounds from Eleutherococcus senticosus leaves using techniques such as reversed-phase ODS column chromatography and semi-preparative HPLC. nih.gov

Specific details on the step-by-step chemical synthesis of this compound or its analogues were not prominently found within the provided search snippets. The term "synthesis" in the context of this compound in these results often refers to the plant's biosynthesis of these compounds or the synthesis of other classes of compounds being studied for comparative biological activity. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Therefore, based on the provided search results, a detailed article focusing solely on the synthetic approaches to this compound and its analogues, structured around total synthesis, semi-synthesis, and derivatization for academic research, cannot be comprehensively generated with detailed research findings and data tables specifically for these synthetic routes. The existing literature appears to emphasize isolation and biological evaluation rather than chemical synthesis of this specific compound.

Analytical Methodologies in Acanthopanaxoside E Research

Quantitative Determination in Biological Matrices (Non-Clinical Research)

The accurate quantification of Acanthopanaxoside E in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile in in vitro and animal models.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of this compound in biological fluids. Its high selectivity and sensitivity allow for the precise measurement of the analyte even at low concentrations. In a typical non-clinical pharmacokinetic study, a specific and reliable LC-MS/MS method is developed and validated for the simultaneous determination of this compound and other relevant compounds in rat plasma. nih.gov

The process generally involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. nih.govfrontiersin.org The extract is then injected into the LC system, where this compound is separated from other components on a reversed-phase column. nih.gov The analyte is then ionized, typically using an electrospray ionization (ESI) source, and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for this compound.

A study on the pharmacokinetics of an Acanthopanax senticosus extract, for instance, utilized an LC-MS method for the simultaneous determination of multiple ingredients, including Eleutheroside E (this compound), in rat plasma. nih.gov Such methods are essential for generating the concentration-time profiles needed to calculate key pharmacokinetic parameters.

Table 1: Representative LC-MS/MS Parameters for this compound Quantification in Rat Plasma

ParameterTypical Value/Condition
LC ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate0.3-0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), often in negative ion mode
MS DetectionMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ or [M+HCOO]⁻
Product Ion (m/z)Specific fragment ions of this compound
Internal Standard (IS)A structurally similar compound, e.g., another lignan (B3055560) glycoside

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar glycoside, is non-volatile and thermally labile. mdpi.com Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC-MS analysis, a derivatization step is required to increase its volatility and thermal stability. mdpi.comresearchgate.net

This typically involves a two-step process: methoximation followed by silylation. youtube.com Methoximation protects the carbonyl groups, preventing the formation of multiple derivatives, while silylation replaces the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.com While this approach is well-established for the analysis of lignans, it is a more cumbersome and time-consuming procedure compared to LC-MS/MS. mdpi.comresearchgate.net Consequently, LC-MS/MS is generally the preferred method for the quantitative analysis of this compound in biological matrices.

The development of a robust and reliable analytical method for quantifying this compound in biological samples from in vitro and animal studies is a critical process that requires rigorous validation. nih.govnih.govmdpi.com The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure the integrity of the generated data. nih.govmdpi.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. mdpi.com

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte. ut.ee

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Table 2: Typical Validation Parameters for an LC-MS/MS Method for this compound

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
Precision (Coefficient of Variation, CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectShould be minimal and compensated for by the internal standard
Stability (Short-term, Long-term, Freeze-thaw)Analyte concentration should remain within ±15% of the initial concentration

Qualitative Analysis and Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its biological activity. This involves the identification and structural elucidation of its metabolites in biological systems.

Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS) or quadrupole-linear ion trap (QTRAP-MS/MS), are powerful tools for metabolite profiling. nih.govnih.govmdpi.com These techniques offer high resolution, mass accuracy, and sensitivity, enabling the detection and identification of a wide range of metabolites in complex biological samples. nih.govnih.gov

UPLC-QTOF-MS provides accurate mass measurements of both precursor and fragment ions, which facilitates the determination of the elemental composition of metabolites. nih.govnih.gov UPLC-QTRAP-MS/MS combines the quantitative capabilities of a triple quadrupole with the qualitative power of a linear ion trap, allowing for sensitive full-scan MS, MRM, and enhanced product ion scans for structural confirmation. youtube.comut.ee

In a study investigating the metabolites of Acanthopanax senticosus leaf extract in rat serum, UPLC-QTOF-MS was used to identify a number of prototype compounds and their metabolites. nih.gov The metabolic pathways were found to include reduction, methylation, and sulfate (B86663) conjugation. nih.gov

Table 3: UPLC-MS Platforms for Metabolite Profiling of this compound

TechniqueKey Advantages for Metabolite Profiling
UPLC-QTOF-MSHigh mass accuracy for elemental composition determination, high resolution for separating isobaric compounds. nih.govnih.gov
UPLC-QTRAP-MS/MSHigh sensitivity for detecting low-level metabolites, versatile scan functions for structural elucidation. youtube.comut.ee

Molecular networking is a bioinformatics approach that organizes and visualizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.govgithub.io In a molecular network, nodes represent individual MS/MS spectra, and the edges connecting them represent the degree of similarity between the spectra. github.io This allows for the clustering of structurally related molecules, even if their structures are unknown. nih.gov

The Global Natural Products Social Molecular Networking (GNPS) platform is a web-based ecosystem that facilitates the creation and analysis of molecular networks. github.ioucsd.edu By comparing the MS/MS spectra of unknown compounds in a biological sample to a library of known compounds, as well as to each other, molecular networking can help to putatively identify known compounds and to discover novel structural analogues. nih.govmdpi.com

In the context of this compound research, molecular networking can be a powerful tool for identifying its metabolites and other related lignan glycosides in a biological matrix. By creating a molecular network from the MS/MS data of a rat plasma sample after administration of this compound, it would be possible to identify clusters of nodes corresponding to the parent compound and its various metabolic products, facilitating their targeted isolation and structural characterization.

Computational Approaches for Metabolite Annotation

The precise identification of metabolites like this compound from complex biological samples is a significant challenge in analytical chemistry. Computational annotation has become an indispensable tool in streamlining this process, particularly in the context of liquid chromatography-mass spectrometry (LC/MS)-based untargeted metabolomics. nih.gov This workflow typically starts with the detection of relevant LC/MS peaks and initial putative identifications based on accurate mass searching. However, accurate mass alone is often insufficient for confident metabolite identification. nih.gov

Computational annotation enhances this process by grouping features that originate from the same compound, such as adducts, isotopes, and in-source fragments. nih.gov This grouping provides valuable chemical information for metabolite identification. Furthermore, it helps determine the monoisotopic or neutral molecular mass of each metabolite by annotating the various ion forms. nih.gov Advanced strategies to boost annotation confidence include the integration of biological pathway information, tandem MS/MS data, and retention time prediction. nih.gov

In practice, the process involves submitting tandem mass spectra (MS/MS) data to spectral libraries and searching the precursor ion's exact mass against chemical databases. researchgate.net For instance, a study on the metabolites of eleutheroside B, a compound structurally related to this compound and found in the same plant, Acanthopanax senticosus, utilized high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) with an automated data analysis method. nih.gov This approach allowed for the identification of 11 metabolites in rat plasma after oral administration of an A. senticosus extract. nih.gov The identification of these metabolites was based on their mass fragmentation patterns, demonstrating the power of computational tools in interpreting complex MS data to propose metabolic pathways. nih.gov

Computational Tool/Database Function in Metabolite Annotation Relevance to this compound Research
High-Resolution Mass Spectrometry (e.g., Q-TOF MS) Provides accurate mass measurements of precursor and fragment ions.Essential for determining the elemental composition of this compound and its metabolites.
Tandem MS/MS Spectral Libraries (e.g., ReSpect) Contains fragmentation patterns of known compounds for comparison. researchgate.netAllows for the matching of experimental MS/MS spectra of this compound metabolites to known standards.
Chemical Databases (e.g., KNApSAcK) Stores information on known metabolites from various organisms. researchgate.netCan be searched using the exact mass of a potential this compound metabolite to find putative identifications. researchgate.net
Automated Data Analysis Software Integrates and processes large datasets from LC/MS experiments to identify and annotate features. nih.govFacilitates the high-throughput analysis of samples for the discovery of this compound and its metabolic products.

Advanced Omics Applications in this compound Discovery

The discovery and functional analysis of natural products like this compound are increasingly driven by advanced "omics" technologies. These high-throughput approaches, including metabolomics, proteomics, and transcriptomics, provide a holistic view of the molecular landscape of a biological system.

When an extract of Acanthopanax senticosus, the natural source of this compound, is administered to an animal model, untargeted metabolomics can be employed to analyze changes in the plasma or tissue metabolome. For example, a study on fermented Acanthopanax senticosus in mice used untargeted metabolomics to analyze changes in active components. nih.gov This approach, often utilizing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), can identify not only the parent compound and its direct metabolites but also other endogenous metabolites that are altered in response to the treatment. nih.govnih.gov

The strength of untargeted metabolomics lies in its ability to capture a broad snapshot of metabolic changes, which can reveal unexpected biological activities and mechanisms. ugr.es For instance, an untargeted metabolomics study on Leymus chinensis in response to simulated animal feeding identified significant and persistent changes in the flavonoid biosynthesis pathway. researchgate.net Similarly, in studies involving Acanthopanax senticosus, this technique has revealed significant increases in various health-benefiting compounds after fermentation, demonstrating its utility in understanding how processing can alter the chemical profile and potential bioactivity of the plant material containing this compound. nih.gov

Metabolite Class Observed Change in Acanthopanax senticosus Fermentation Study Analytical Technique
Flavonoids with polyphenolsSignificant increaseUntargeted Metabolomics
Delphinidin chloride5.41-fold increaseUntargeted Metabolomics
Diosmetin4.48-fold increaseUntargeted Metabolomics
Psoralidin4.37-fold increaseUntargeted Metabolomics
Catechol48.78-fold increaseUntargeted Metabolomics

To gain a more comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches that integrate data from different molecular levels, such as the transcriptome (all RNA transcripts) and the proteome (all proteins). researchgate.net This integrated analysis can reveal the flow of biological information from gene expression to protein function, providing deeper insights into the mechanisms of action of a compound. nih.gov

A study integrating transcriptomic and metabolomic analyses of Acanthopanax senticosus leaves provides a strong model for how these techniques can be applied to this compound research. mdpi.com In this study, grafting was found to cause significant changes in both metabolite profiles and gene expression. mdpi.com Specifically, 20,198 differentially expressed genes (DEGs) and 1,545 differential metabolites were identified. mdpi.com The integration of these datasets revealed that the high expression of certain genes, such as 4CL and HCT, was correlated with an increase in the relative amount of chlorogenic acid. mdpi.com This type of analysis can pinpoint the specific genes and pathways that are modulated by the presence or altered concentration of compounds like this compound.

While a study focusing specifically on the integrated proteomic and transcriptomic effects of isolated this compound is a future direction, the methodologies are well-established. Such a study would involve treating cells or animal models with this compound and then performing transcriptomic analysis (e.g., RNA-Seq) to identify changes in gene expression and proteomic analysis (e.g., mass spectrometry-based proteomics) to identify changes in protein abundance. nih.govmdpi.com By integrating these datasets, researchers can construct detailed molecular networks and pathways affected by this compound, moving beyond simple identification to a deeper functional understanding. nih.govresearchgate.net

Omics Technology Information Provided Potential Application in this compound Research
Transcriptomics (e.g., RNA-Seq) Measures the expression levels of all genes in a sample. mdpi.comIdentifies genes that are up- or down-regulated in response to this compound treatment.
Proteomics Measures the abundance of all proteins in a sample. mdpi.comIdentifies proteins whose levels change following exposure to this compound, indicating functional cellular responses.
Multi-Omics Integration Combines data from transcriptomics, proteomics, and metabolomics to build a comprehensive model of cellular response. researchgate.netnih.govElucidates the complete mechanism of action of this compound, from gene regulation to metabolic output.

Biological Activities and Mechanistic Investigations of Acanthopanaxoside E

Cellular and Molecular Mechanisms of Action

Acanthopanaxoside E's biological effects are rooted in its ability to interact with and modulate complex intracellular signaling networks. By influencing these pathways, it can alter gene expression and cellular function, leading to a range of physiological outcomes. The following sections detail its role in regulating several critical signaling cascades.

The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound has been shown to suppress this pathway. Research indicates that its anti-inflammatory effects are linked to the inhibition of NF-κB activation. For instance, studies on extracts containing this compound demonstrate a downregulation of NF-κB p65 expression. nih.gov This modulation helps to decrease the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). d-nb.inforesearchgate.net The mechanism often involves upstream regulation, such as inhibiting Toll-like receptor 4 (TLR4) signaling, which is a key activator of the NF-κB pathway. nih.govresearchgate.net By preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory cascade. mdpi.com

Table 1: Research Findings on this compound and NF-κB Pathway Regulation

Experimental Model Key Findings Molecular Markers Affected
Lipopolysaccharide (LPS)-challenged mice Ameliorated intestinal injury and reduced inflammation. Downregulated mRNA of TLR4, MyD88, TRAF6, and NF-κB p65. nih.gov
Human neuroglial cell line (T98G) Upregulated the PLCB1 gene, a key player for NF-κB-mediated defense responses. PLCB1, PI3Ks. nih.gov

Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a critical role in processes such as proliferation, differentiation, and apoptosis. The AP-1 complex typically consists of proteins from the Jun and Fos families.

While direct studies on this compound's regulation of the AP-1 pathway are less common than for NF-κB, its influence is often inferred through the modulation of upstream Mitogen-Activated Protein Kinase (MAPK) pathways, which are primary regulators of AP-1 activity. Given that this compound influences MAPK signaling (as detailed in section 4.1.1.5), it is highly probable that it consequently modulates AP-1-dependent gene transcription, contributing to its anti-inflammatory and cellular protective effects.

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, with a particularly crucial role in osteoblast differentiation and bone formation. researchgate.netnih.gov In the canonical pathway, Wnt proteins bind to receptors, leading to the inhibition of the glycogen (B147801) synthase kinase 3β (GSK3β), which in turn prevents the degradation of β-catenin. researchgate.net Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with transcription factors to activate genes essential for osteogenesis. researchgate.netnih.gov

This compound has been identified as a positive regulator of this pathway, particularly in the context of bone health. Studies have shown that it can promote the differentiation of osteoblasts by activating the Wnt/β-catenin signaling cascade. This activation leads to an increase in the expression of key osteogenic markers, thereby stimulating bone formation. The interaction of this compound with this pathway highlights its potential role in maintaining skeletal integrity.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. mdpi.com This action triggers the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.commdpi.com

This compound is a known activator of the Nrf2 pathway. Research using aqueous extracts of Acanthopanax senticosus, rich in this compound, has demonstrated an elevation in both the gene and protein expression of Nrf2. nih.gov This activation leads to a subsequent increase in the activity of downstream antioxidant enzymes. nih.gov By bolstering this endogenous antioxidant system, this compound helps protect cells from damage induced by reactive oxygen species (ROS), a mechanism that is central to its neuroprotective and hepatoprotective effects. mdpi.comnih.gov

Table 2: Research Findings on this compound and Nrf2 Pathway Activation

Experimental Model Key Findings Molecular Markers Affected
Mice with tert-butyl hydroperoxide (t-BHP)-induced oxidative stress Attenuated liver injury and increased antioxidant enzyme activity. Increased gene and protein expression of Nrf2; increased protein expression of antioxidant enzymes. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades (including ERK, JNK, and p38) that convert extracellular stimuli into a wide array of cellular responses, from proliferation and differentiation to inflammation and apoptosis. mdpi.com The ERK pathway, specifically, is often associated with cell growth and survival. researchgate.net Activation typically involves a sequential phosphorylation cascade: a MAPK kinase kinase (MAPKKK, e.g., Raf) phosphorylates and activates a MAPK kinase (MAPKK, e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK). nih.govresearchgate.net

This compound has been shown to modulate the ERK/MAPK pathway. In some contexts, particularly those related to cell protection and growth, it promotes the phosphorylation and activation of ERK. d-nb.info This activation can be an upstream event that subsequently influences other signaling pathways. For example, the activation of ERK can contribute to the activation of the Nrf2 antioxidant pathway, creating a coordinated cellular defense response. mdpi.com The sustained activation of ERK is a key mechanism through which this compound can exert its effects on cell fate and function.

Table 3: Mentioned Compound and Protein Names

Name
This compound
Activator Protein 1 (AP-1)
β-catenin
c-Fos
c-Jun
Eleutheroside E
Extracellular Signal-Regulated Kinase (ERK)
Glycogen synthase kinase 3β (GSK3β)
Heme oxygenase-1 (HO-1)
Inhibitor of kappa B (IκB)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
IκB kinase (IKK)
Mitogen-Activated Protein Kinase (MAPK)
Myeloid differentiation primary response 88 (MyD88)
NAD(P)H quinone oxidoreductase 1 (NQO1)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Nuclear Factor Kappa B (NF-κB)
Phosphoinositide 3-kinases (PI3Ks)
Phospholipase C Beta 1 (PLCB1)
Toll-like receptor 4 (TLR4)
TNF receptor-associated factor 6 (TRAF6)
Tumor necrosis factor-alpha (TNF-α)
Wnt

Modulation of Intracellular Signaling Pathways

FoxO Signaling in Relation to Oxidative Stress

The Forkhead box O (FoxO) family of transcription factors are crucial regulators of cellular responses to oxidative stress. They orchestrate the expression of genes involved in stress resistance, metabolism, cell cycle arrest, and apoptosis. Under conditions of oxidative stress, FoxO proteins can be activated to promote the transcription of antioxidant enzymes, thereby protecting the cell from damage.

While the direct interaction between this compound and the FoxO signaling pathway has not been the subject of specific investigation, broader research into triterpenoid (B12794562) saponins (B1172615) suggests this is a plausible area of activity. Studies on other triterpenoids have identified the FoxO signaling pathway as a key target. For instance, network pharmacology analysis of triterpenoids from Cyclocarya paliurus highlighted the FoxO signaling pathway as a significant mechanism in their anti-diabetic effects nih.gov. Similarly, an investigation into the cardioprotective effects of gypenosides, a class of dammarane-type triterpenoid saponins, found that the FoxO signaling pathway was one of the primary pathways involved in their mechanism of action nih.gov. These findings indicate that the FoxO pathway is a common target for triterpenoid saponins researchgate.netsemanticscholar.org. However, dedicated research is required to determine if this compound specifically modulates FoxO signaling in response to oxidative stress.

Enzyme Inhibition Studies

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a recognized therapeutic strategy for managing obesity. Research has been conducted on the constituents of Acanthopanax senticosus fruits to evaluate their potential as pancreatic lipase inhibitors.

In a study that led to the identification of this compound as a new compound, a crude saponin (B1150181) fraction from the fruits of A. senticosus demonstrated inhibitory activity against pancreatic lipase. While this compound itself was isolated, its specific inhibitory concentration was not reported. The study did, however, quantify the activity of several other related triterpenoid saponins isolated from the same source, noting that the presence of free carboxylic acid groups at position C-28 was important for enhancing inhibitory activity.

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of Triterpenoid Saponins from A. senticosus

Compound IC₅₀ (mM)
Silphioside F 0.22
Copteroside B 0.25
Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester 0.26
Gypsogenin 3-O-beta-D-glucuronopyranoside 0.29

Data sourced from a study on pancreatic lipase-inhibiting triterpenoid saponins.

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing type 2 diabetes.

Phytochemical studies on the leaves of Acanthopanax senticosus have identified compounds with α-glucosidase inhibitory properties. Although this compound is typically isolated from the fruits, these studies provide insight into the potential activities of compounds from the Acanthopanax genus. In one such study, several compounds were evaluated, with some saponins and flavonoids showing inhibitory activity against α-glucosidase.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Compounds from A. senticosus Leaves

Compound IC₅₀ (µM)
3-O-[(α-L-rhamnopyranosyl)(1→2)]-[β-D-glucuronopyranosyl-6-O-methyl ester]-olean-12-ene-28-olic acid 186.0
(+)-Afzelechin 819.7
22α-hydroxychiisanoside 908.5
Acarbose (Positive Control) 788.6

Data sourced from a study on α-glucosidase inhibitory constituents.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary strategy for the treatment of cognitive decline associated with conditions like Alzheimer's disease nih.gov.

Currently, there is no scientific literature available that specifically investigates the modulatory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Gene Expression and Protein Regulation

The biological activities of natural compounds are often mediated through the regulation of gene expression and subsequent protein levels. While specific studies focusing on this compound are not available, research on extracts from Acanthopanax senticosus provides evidence of such regulatory effects.

An investigation into the effects of Acanthopanax senticosus extract (ASE) on rats under heat stress used microarray analysis to profile global hepatic gene expression. nih.gov The study found that heat stress induced significant changes in the expression of genes related to fatty acid synthase activity, oxidoreductase activity, and lipid peroxidation. nih.gov Oral administration of ASE was shown to counteract these changes, decreasing the number of affected genes and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This suggests that constituents within the extract can modulate gene expression to exert a strong antioxidant effect. nih.gov

Furthermore, other active compounds from A. senticosus, such as Eleutheroside E, have been reported to suppress the gene expression of inflammatory proteins by inhibiting the binding activities of transcription factors like NF-κB and AP-1. researchgate.net This demonstrates a clear mechanism of protein regulation by a constituent of the same plant, although similar targeted studies on this compound have not been performed.

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a variety of diseases. Many natural products from the Acanthopanax genus have been investigated for their anti-inflammatory potential. nih.govscielo.br

Specific research into the anti-inflammatory activity of this compound is currently absent from the scientific literature. However, extensive studies on other compounds from Acanthopanax senticosus and related species have established the anti-inflammatory potential of this genus. For example, Eleutheroside E has been shown to ameliorate collagen-induced arthritis in mice by suppressing the release of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). d-nb.info This effect is partly attributed to the inhibition of the NF-κB signaling pathway. researchgate.netd-nb.info Another compound, Isofraxidin, also from A. senticosus, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and regulating the MAPK signaling pathway. d-nb.info

These findings highlight that the Acanthopanax genus is a rich source of compounds with significant anti-inflammatory properties that act on key signaling pathways. They provide a strong rationale for future investigations into whether this compound shares these anti-inflammatory activities.

In Vitro Cellular Models (e.g., RAW264.7 Macrophages, BV2 Microglial Cells)

In vitro cellular models are fundamental in elucidating the molecular mechanisms underlying the biological effects of this compound. Macrophage cell lines, such as RAW264.7, and microglial cell lines, like BV2, are widely used to study inflammatory and neuroinflammatory processes. mdpi.comfrontiersin.org These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory state by producing a variety of inflammatory mediators. nih.govnih.gov

Research utilizing extracts containing this compound has demonstrated significant effects in these models. For instance, studies on RAW264.7 macrophages have shown that these extracts can modulate inflammatory responses. orientjchem.orgorientjchem.org Similarly, BV2 microglial cells, which are crucial in the brain's immune response, serve as a valuable tool for investigating potential neuroprotective and anti-neuroinflammatory effects of compounds. researchgate.netnih.gov While direct studies on this compound in BV2 cells are emerging, research on related compounds from the same plant genus has shown inhibitory effects on nitrite (B80452) concentration in LPS-treated BV2 cells, suggesting a potential avenue for this compound investigation. mdpi.com

A key aspect of the inflammatory response is the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. scielo.brscielo.br this compound and extracts containing it have been shown to effectively suppress the expression of these enzymes.

In studies using LPS-stimulated RAW264.7 macrophages, treatment with a 70% ethanol (B145695) extract of Acanthopanax koreanum roots, which contains this compound, resulted in a marked decrease in the production of NO and prostaglandin (B15479496) E₂ (PGE₂). orientjchem.orgorientjchem.org This inhibition was directly linked to the dose-dependent suppression of iNOS and COX-2 protein expression. orientjchem.orgorientjchem.orgscielo.br These findings indicate that a primary anti-inflammatory mechanism of the extract involves the downregulation of the iNOS and COX-2 pathways. researchgate.netnih.gov

Table 1: Effect of Acanthopanax koreanum Root Extract (AKR-E) on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Mediator Concentration of AKR-E Inhibition (%) Reference
Nitric Oxide (NO) 200 µg/mL 41.2% orientjchem.orgorientjchem.org
Prostaglandin E₂ (PGE₂) 200 µg/mL 78.9% orientjchem.orgorientjchem.org

Beyond iNOS and COX-2, macrophages stimulated by LPS release a cascade of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), which amplify the inflammatory response. orientjchem.orgnih.gov Research has confirmed that this compound can inhibit the production of these key cytokines.

In cultured macrophages, Eleutheroside E (this compound) has been shown to profoundly suppress the production of TNF-α and IL-6 in a dose- and time-dependent manner. nih.gov Furthermore, an ethanol extract from Acanthopanax koreanum roots significantly inhibited the production of IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages. orientjchem.orgorientjchem.org Specifically, at a concentration of 200 µg/mL, the extract reduced IL-1β production by 74% and IL-6 production by 22.7%. orientjchem.org

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Acanthopanax Extracts in LPS-Stimulated Macrophages

Cytokine Treatment Cell Model Inhibition (%) Reference
IL-1β A. koreanum Root Extract (200 µg/mL) RAW 264.7 74% orientjchem.org
IL-6 A. koreanum Root Extract (200 µg/mL) RAW 264.7 22.7% orientjchem.org
TNF-α Eleutheroside E Cultured Macrophages Significant Suppression nih.gov
IL-6 Eleutheroside E Cultured Macrophages Significant Suppression nih.gov

In Vivo Animal Models of Inflammation

The anti-inflammatory potential of this compound has also been validated in several in vivo animal models. These studies provide a more comprehensive understanding of the compound's systemic effects. Eleutheroside E has demonstrated significant therapeutic effects in a mouse model of collagen-induced arthritis (CIA), a common model for studying rheumatoid arthritis. nih.govresearchgate.net

In CIA mice, treatment with Eleutheroside E attenuated the severity of arthritis, as evidenced by a reduction in the mean arthritis score and incidence. researchgate.net Histopathological examination revealed a significant decrease in inflammatory cell infiltration, pannus formation, cartilage damage, and bone erosion in the joints of treated mice. researchgate.net Furthermore, the compound caused a marked decrease in the serum levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.govresearchgate.netd-nb.info In other research, total flavonoids from Acanthopanax senticosus were found to alleviate LPS-induced intestinal inflammation in mice, further supporting the anti-inflammatory properties of constituents from this genus. nih.govnih.gov

Anticancer/Antitumor Research

The genus Acanthopanax has long been explored for its potential anticancer properties. nih.govsemanticscholar.org Various extracts from Acanthopanax senticosus have demonstrated inhibitory effects on several malignant tumors, including lung and liver cancer, suggesting that its active components, such as this compound, could be developed as effective anticancer agents. nih.govresearchgate.netresearchgate.net

Investigations into the anticancer mechanisms have often focused on the ability of Acanthopanax extracts to inhibit cancer cell growth and induce programmed cell death, or apoptosis. An extract from the root of Acanthopanax senticosus Harms (ASHE) was shown to suppress the proliferation of human liver cancer cells, specifically HuH-7 and HepG2 cells. nih.govnih.gov This suppression of proliferation was accompanied by the induction of apoptosis, which was identified by an increase in the number of Annexin V-positive cells. nih.govnih.gov Similarly, a water-soluble polysaccharide isolated from Acanthopanax senticosus (ASPS) was also found to inhibit proliferation and increase the rate of apoptosis in HepG2 cells. nih.gov

A common mechanism by which anticancer agents halt cell proliferation is by inducing cell cycle arrest, preventing cancer cells from progressing through the stages of division. jmb.or.krjcpjournal.org Extracts from Acanthopanax senticosus have been shown to exert such an effect.

Flow cytometry analysis revealed that treatment with ASHE induced cell cycle arrest at the G0/G1 phase in both HuH-7 and HepG2 liver cancer cells. nih.govnih.gov This arrest was characterized by an accumulation of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells in the S phase. nih.gov A polysaccharide (ASPS) from the same plant also induced G0/G1 phase arrest in HepG2 cells, suggesting this is a key mechanism of its antitumor activity. nih.gov

Table 3: Effect of Acanthopanax senticosus Harms Root Extract (ASHE) on Cell Cycle Distribution in Liver Cancer Cells

Cell Line Treatment % of Cells in G0/G1 Phase Reference
HuH-7 Control ~55% nih.gov
HuH-7 ASHE (1,000 µg/ml) ~70% nih.gov
HepG2 Control ~58% nih.gov
HepG2 ASHE (1,000 µg/ml) ~75% nih.gov

In Vitro Cell Proliferation and Apoptosis Studies

Modulation of Apoptotic Pathways

This compound, also known as Eleutheroside E (EE), has been shown to modulate critical signaling pathways involved in apoptosis, the body's mechanism of programmed cell death. Research indicates that its anticancer effects are partly achieved by influencing these cellular cascades.

In cervical cancer SiHa cells, Eleutheroside E treatment was found to significantly increase the rate of apoptosis. nih.gov The mechanism behind this effect was linked to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a crucial pro-survival pathway that is often overactive in cancer cells, and its inhibition by Eleutheroside E restores the cells' ability to undergo apoptosis. nih.gov

Furthermore, Eleutheroside E demonstrates a capacity to interact with the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. tjpr.orgnih.gov In a study on rat cardiomyocytes, Eleutheroside E was shown to inhibit doxorubicin-induced apoptosis by suppressing the activation of the NF-κB pathway. tjpr.orgresearchgate.net It also attenuated apoptosis triggered by hypoxia-reoxygenation injury through the inhibition of NF-κB activation. nih.gov While these studies were not conducted on cancer cells, they establish a clear mechanistic link between Eleutheroside E and the modulation of the NF-κB pathway, which is a significant target in cancer therapy due to its role in preventing apoptosis. tjpr.orgnih.gov

In Vivo Tumor Models (e.g., Sarcoma S180, Cervical Cancer U14)

The antitumor activity of this compound has been evaluated in several preclinical in vivo models, demonstrating its potential to suppress tumor growth.

Sarcoma S180: In a murine sarcoma S180 model, the administration of Eleutheroside E (EE) resulted in a notable, dose-dependent suppression of tumor growth. When S180 tumor-bearing mice were treated with EE, both the size and weight of the tumors were significantly reduced compared to the untreated control group. This suggests a direct antitumor effect of the compound in vivo.

Cervical Cancer: The efficacy of Eleutheroside E against cervical cancer has been demonstrated using a xenograft model in nude mice. nih.gov When SiHa cervical cancer cells were implanted in the mice, treatment with EE led to a significant decline in both tumor volume and weight. nih.gov The study also confirmed that within the tumor tissue, EE treatment reduced the expression of proliferation markers and promoted apoptosis, corroborating its anti-tumor role in vivo. nih.gov The mechanism was again linked to the inhibition of the PI3K/Akt pathway. nih.gov While specific studies on the U14 cervical cancer model were not identified, the results from the SiHa model provide strong evidence for its potential in treating cervical cancer.

Table 1: Effect of Eleutheroside E (EE) on Tumor Growth in Animal Models An interactive data table based on research findings.

Tumor Model Treatment Group Outcome Measure Result Citation
Sarcoma S180 EE Treated Tumor Weight Dose-dependent reduction compared to control
Sarcoma S180 EE Treated Tumor Size Significant reduction compared to control
Cervical Cancer (SiHa Xenograft) EE Treated Tumor Volume Significant decline compared to control nih.gov
Cervical Cancer (SiHa Xenograft) EE Treated Tumor Weight Significant decline compared to control nih.gov
Cervical Cancer (SiHa Xenograft) EE + Myo-inositol Tumor Volume & Weight Effects of EE were observably antagonized nih.gov

Antioxidant Research

This compound is associated with the antioxidant properties of Acanthopanax senticosus, which play a role in protecting cells from damage caused by oxidative stress.

Cellular Oxidative Stress Models

In cellular models, this compound has shown protective effects against oxidative injury. A study using the H9c2 cardiomyocyte cell line demonstrated that pre-treatment with Eleutheroside E (EE) dramatically inhibited mitochondrial oxidative stress induced by hypoxia-reoxygenation. nih.gov This protective mechanism is crucial as mitochondrial oxidative stress is a key trigger for cell damage and apoptosis. nih.gov Research on extracts from A. senticosus further supports these findings. In H2O2-treated RAW 264.7 macrophage cells, flavonoids from the plant were able to significantly lower the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of key antioxidant enzymes. nih.gov

In Vivo Oxidative Stress Models and Free Radical Scavenging

In vivo studies using extracts of Acanthopanax senticosus have confirmed its antioxidant capabilities. In mice subjected to tert-Butyl hydroperoxide (t-BHP)-induced oxidative stress, an aqueous extract of the plant augmented the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Similarly, in a mouse model of DSS-induced colitis, which involves oxidative stress, flavonoids from the plant increased the levels of SOD, CAT, and GPx in the serum. nih.gov

Table 2: Effect of Acanthopanax senticosus Extracts on Antioxidant Markers An interactive data table summarizing findings from oxidative stress models.

Model Treatment Biomarker Effect Citation
RAW 264.7 Cells (in vitro) A. senticosus Flavonoids ROS Level Significantly downregulated nih.gov
RAW 264.7 Cells (in vitro) A. senticosus Flavonoids MDA Level Significantly downregulated nih.gov
RAW 264.7 Cells (in vitro) A. senticosus Flavonoids CAT, SOD, GPx Activity Increased nih.gov
Mice (in vivo) A. senticosus Aqueous Extract SOD, CAT, GPx Activity Augmented
Mice (in vivo) A. senticosus Flavonoids SOD, CAT, GPx Levels Increased nih.gov

Hepatoprotective Research

Research into the hepatoprotective effects of this compound and its source plant indicates a potential role in shielding the liver from injury.

In Vitro Hepatic Cell Protection Models

In vitro studies are crucial for elucidating the direct protective effects of compounds on liver cells. The HepG2 human liver cancer cell line is a widely used model for this purpose. nih.gov Studies have shown that extracts from Acanthopanax senticosus can inhibit the growth of HepG2 cells and reduce lipid accumulation, a factor in liver diseases like steatohepatitis. researchgate.net Furthermore, a polysaccharide isolated from the plant was found to induce apoptosis in HepG2 cells, suggesting a potential role in eliminating damaged or cancerous liver cells. nih.gov

More specific research on Eleutheroside E has investigated its interaction with hepatic enzyme systems. An in vitro study using rat liver microsomes found that Eleutheroside E exhibited a weak inhibitory effect on the activity of cytochrome P450 enzymes CYP2C9 and CYP2E1. researchgate.netnih.gov These enzymes are involved in the metabolism of numerous drugs and toxins, and their modulation can influence the risk of drug-induced liver injury. While this study focuses on metabolic interference rather than direct cytoprotection against a toxin like carbon tetrachloride (CCl4) or acetaminophen, it provides insight into the compound's hepatic activity at a cellular level. researchgate.netnih.gov The findings suggest that by modulating metabolic pathways, Eleutheroside E could potentially alter the liver's response to xenobiotics.

In Vivo Liver Injury Models

Current scientific literature available through comprehensive searches does not provide specific studies investigating the effects of the isolated compound this compound in in-vivo models of liver injury. While some studies have examined the hepatoprotective effects of crude extracts from Acanthopanax species or other isolated compounds like acanthoic acid and chiisanoside, research focusing specifically on this compound in models such as carbon tetrachloride-induced or concanavalin (B7782731) A-induced liver injury is not presently available. accscience.commdpi.comsemanticscholar.orgmdpi.comnih.gov Therefore, the direct role and mechanisms of this compound in protecting against liver damage in a living organism remain an area for future investigation.

Neuroprotective Research

This compound, also known as Eleutheroside E, has been the subject of significant research regarding its potential neuroprotective properties. Investigations have spanned both cellular models and animal studies of neurodegenerative diseases, revealing promising effects on neuronal survival, function, and protection against various insults.

In Vitro Neuronal Protection Models

In vitro studies have provided foundational evidence for the neuroprotective capacity of this compound. A key model used is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinson's disease model in rat adrenal pheochromocytoma (PC-12) cells. In this model, this compound demonstrated a significant protective effect against MPTP-induced apoptosis. nih.govresearchgate.net

The mechanisms underlying this protection involve the preservation of mitochondrial function and the reduction of oxidative stress. nih.govresearchgate.net Treatment with this compound was found to increase the mitochondrial membrane potential, which is often compromised in neurodegenerative processes. nih.gov Furthermore, it led to a decrease in intracellular reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.govresearchgate.net At the molecular level, these effects were associated with the upregulation of key proteins involved in cellular defense and apoptosis regulation, including Cytochrome C (CytC), Nuclear factor erythroid 2-related factor 2 (Nrf2), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

Summary of In Vitro Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Cell Model nih.govresearchgate.net
Parameter MeasuredObserved Effect of this compoundProposed Mechanism
Cell Survival RateIncreasedAnti-apoptotic effect
Mitochondrial Membrane PotentialIncreasedPreservation of mitochondrial function
Intracellular Reactive Oxygen Species (ROS)DecreasedReduction of oxidative stress
Apoptosis RateDecreasedRegulation of apoptotic pathways
Protein Expression (CytC, Nrf2, NQO1)UpregulatedActivation of cellular defense and anti-apoptotic signaling

In Vivo Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's Disease Mice)

Building on in vitro findings, research using animal models of neurodegenerative diseases has further elucidated the neuroprotective potential of this compound.

Studies on models of Parkinson's disease (PD) have shown that extracts of Acanthopanax senticosus, in which this compound is a major active component, can improve motor deficits. nih.govharvard.edu In α-synuclein transgenic mice, an established model for PD, administration of an extract containing this compound led to improved motor coordination and voluntary movement. nih.govharvard.eduresearchgate.net The mechanism may be linked to the regulation of gut microbiota and associated metabolic pathways. nih.govresearchgate.net Further research has highlighted that this compound has a high binding affinity for monoamine oxidase B (MAO-B), an enzyme targeted in PD therapy, suggesting a direct mechanism of action. nih.govnih.gov

In the context of Alzheimer's disease, research has focused on models of age-related cognitive decline. In a rat model of aging induced by quinolinic acid, this compound was shown to enhance learning and memory. mdpi.com This effect is thought to be mediated by its influence on the cholinergic system, specifically by activating cholinesterase or enhancing the reuse of choline (B1196258) to synthesize acetylcholine in hippocampal neurons. mdpi.com

Effects on Learning and Memory in Animal Models

This compound has demonstrated direct effects on improving learning and memory in various animal models.

In a study using a rat model of aging, treatment with this compound resulted in a dose-dependent reduction in escape latencies and search errors in the Morris water maze, a standard test for spatial learning and memory. mdpi.com In a different model, where mice sustained radiation-induced brain injury, this compound was the most significant component of an Acanthopanax senticosus extract in improving spatial memory ability. nih.gov

Effects of this compound on Learning and Memory in Animal Models
Animal ModelBehavioral TestKey FindingsReference
Aged Rats (Quinolinic Acid-Induced)Morris Water MazeDose-dependently reduced escape latency and search errors. mdpi.com
Mice with Radiation-Induced Brain InjurySucrose (B13894) Preference TestSignificantly improved spatial memory ability.
Protection Against Brain Tissue Injury

Beyond neurodegenerative disease models, this compound has shown a capacity to protect brain tissue from direct injury.

In mice subjected to radiation-induced brain injury, this compound was found to protect neurons and improve the oxidative damage caused by free radicals in brain tissue. Histopathological analysis of the hippocampus from these mice revealed that this compound treatment helped to preserve neuronal integrity. nih.gov The proposed mechanism for this radioprotective effect is its ability to scavenge free radicals.

Immunomodulatory Research

This compound has been identified as a significant immunomodulatory agent, capable of regulating immune responses, particularly in the context of inflammatory conditions.

Research using a mouse model of collagen-induced arthritis (CIA) demonstrated that this compound could suppress the release of key pro-inflammatory cytokines. accscience.com Mice treated with the compound showed significantly lower serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-23 (IL-23). accscience.com This anti-inflammatory effect was confirmed in cultured macrophage cells, where this compound suppressed the production of TNF-α and IL-6 in a dose- and time-dependent manner. accscience.com

Conversely, in other contexts, this compound has been shown to enhance specific immune responses. In a study using the MOLT-4 human T-cell line, the compound significantly increased the production of Interferon-gamma (IFN-γ), a cytokine crucial for cell-mediated immunity, suggesting it may help promote Th1-type immune responses. semanticscholar.org These findings indicate that this compound possesses complex immunomodulatory properties, capable of both suppressing excessive inflammation and enhancing specific immune functions. accscience.comsemanticscholar.org

Immunomodulatory Effects of this compound
Model SystemKey EffectCytokines ModulatedReference
Collagen-Induced Arthritis (CIA) MiceSuppression of Inflammatory Response↓ TNF-α, ↓ IL-6, ↓ IL-23 accscience.com
Cultured MacrophagesSuppression of Inflammatory Response↓ TNF-α, ↓ IL-6 accscience.com
MOLT-4 T-cell LineEnhancement of Th1-type response↑ IFN-γ semanticscholar.org

Metabolic Regulation Research

Emerging research suggests that this compound may have a role in regulating metabolic processes, including lipid and glucose metabolism.

While direct studies on the effect of isolated this compound on lipid metabolism in animal models are limited, some research on extracts containing this compound provides preliminary insights. A study on the anti-fatigue effects of Acanthopanax senticosus fractions, where Eleutheroside E (this compound) was identified as a major active constituent, noted a reduction in the level of triglycerides (TG). miloa.eu The proposed mechanism was an increase in fat utilization. miloa.eu Another study using a fermented extract of Acanthopanax senticosus in diabetic rats also observed a decrease in total cholesterol (TC) and triglycerides. researchgate.net However, further studies with purified this compound are necessary to confirm its direct effects on lipid profiles and to elucidate the underlying molecular mechanisms, which may involve pathways such as the SREBP-2-HMGCR and LXR-IDOL signaling pathways that regulate cholesterol homeostasis. researchgate.net

The potential antidiabetic effects of this compound have been suggested by studies on Acanthopanax senticosus extracts. One study demonstrated that an extract of the plant inhibited α-glucosidase activity and glucose uptake in Caco-2 cells, and lowered plasma glucose levels in db/db mice after sucrose loading. nih.gov Another investigation using a fermented extract of Acanthopanax senticosus in streptozotocin-induced diabetic rats showed a significant reduction in blood glucose levels. semanticscholar.org A study specifically investigating Eleutheroside E (this compound) in db/db mice, a model for type 2 diabetes, found that it improved insulin (B600854) resistance. researchgate.net Supplementation with Eleutheroside E was effective in improving serum lipid profiles and significantly decreased blood glucose and serum insulin levels. researchgate.net Furthermore, glucose tolerance and insulin tolerance tests indicated that Eleutheroside E increased insulin sensitivity. researchgate.net

The table below presents the findings related to the antidiabetic effects of Eleutheroside E (this compound) in a db/db mouse model:

ParameterObservationReference
Blood Glucose Significantly decreased researchgate.net
Serum Insulin Significantly decreased researchgate.net
Insulin Resistance (HOMA-IR) Effectively attenuated researchgate.net
Glucose Tolerance Improved researchgate.net
Insulin Sensitivity Increased researchgate.net
Pancreatic Islets Protected pancreatic alpha and beta cells from diabetic damage researchgate.net

Other Investigated Biological Activities (In Vitro/Animal Models)

Beyond its immunomodulatory and metabolic effects, this compound has been investigated for other significant biological activities.

This compound has been identified as a key active constituent responsible for the anti-fatigue properties of Acanthopanax senticosus. miloa.eu In a study utilizing bioactivity-guided fractionation, eleutherosides, including this compound, were found to be the active components in alleviating both physical and mental fatigue in mice. miloa.eu

Physical Fatigue: In a weight-loaded swimming test, the fraction containing eleutherosides significantly extended the swimming time to exhaustion. miloa.eu The proposed mechanisms for this anti-fatigue effect include the reduction of triglyceride levels through increased fat utilization, delaying the accumulation of blood urea (B33335) nitrogen (BUN), and increasing lactate (B86563) dehydrogenase (LDH) activity to reduce lactic acid accumulation in muscles. miloa.eu

Mental Fatigue: The active fraction containing eleutherosides was also tested in a sleep-deprivation model in mice, demonstrating its ability to alleviate mental fatigue. miloa.eu

The adaptogenic properties of Acanthopanax senticosus, which help the body resist stressors, are often attributed to its eleutheroside content. mdpi.com Adaptogens are known to modulate the hypothalamic-pituitary-adrenal (HPA) axis and affect the neuroendocrine system to help stabilize the body's internal environment. nih.gov While this compound is a major eleutheroside, more specific research is needed to fully characterize its individual contribution to the adaptogenic effects of the plant.

The following table summarizes the anti-fatigue effects of the eleutheroside-containing fraction in animal models:

Fatigue ModelKey FindingsProposed MechanismReference
Physical Fatigue (Weight-loaded swimming) Extended swimming time to exhaustionReduced triglycerides, delayed BUN accumulation, increased LDH activity miloa.eu
Mental Fatigue (Sleep deprivation) Alleviated mental fatigueNot specified in detail miloa.eu

Antimicrobial Research (e.g., Antibacterial Activity)

Research into the antimicrobial properties of this compound, also known as Eleutheroside E, has presented a complex and, at times, seemingly contradictory picture. While some studies suggest a potential for antibacterial effects, particularly within the context of crude extracts of Acanthopanax senticosus (Siberian ginseng), detailed investigations into the direct action of the isolated compound are limited.

General statements in the scientific literature suggest that glycosides, a class of compounds to which this compound belongs, derived from Acanthopanax senticosus possess antibacterial properties. nih.gov One study abstract explicitly mentions that Eleutheroside E has anti-bacterial effects, although specific data to support this claim is not provided. semanticscholar.org

In contrast, a study focusing on the antibacterial compounds from the leaves of Acanthopanax senticosus found that while other constituents, such as chiisanogenin, exhibited moderate antibacterial activity against several bacterial strains, this compound did not display any inhibitory effects at the concentrations tested. nih.gov

Further complicating the landscape, research on other related compounds from the Acanthopanax genus has shown notable antimicrobial activity. For instance, Eleutheroside K, isolated from Acanthopanax henryi, demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se Additionally, an in vitro study using a herbal infusion of Siberian ginseng, which contains this compound, showed a stronger inhibition of Staphylococcus aureus growth compared to the control antibiotic, benzylpenicillin. researchgate.net However, it is crucial to note that this activity was observed with a crude extract, and the specific contribution of this compound to this effect was not determined.

The available research does not provide a clear consensus or detailed data, such as Minimum Inhibitory Concentration (MIC) values, for the direct antibacterial activity of purified this compound against a broad spectrum of microorganisms. The following table summarizes the varied findings from the existing literature.

Research FocusFindingCompound(s) StudiedSource
General Properties of A. senticosus GlycosidesPossess antibacterial properties.Glycosides (general) nih.gov
Biological Effects of Eleutheroside EStated to have anti-bacterial effects.Eleutheroside E semanticscholar.org
Antibacterial Compounds from A. senticosus LeavesDid not display inhibitory effects on bacterial cell growth at the highest concentration tested (200 µg/mL).This compound, Chiisanogenin, Hyperin, Chiisanoside nih.gov
Antibacterial Activity of A. henryi CompoundsExhibited antibacterial effect against 8 different MRSA strains with a MIC of 50 µg/ml.Eleutheroside K sci-hub.se
In Vitro Antibacterial Activity of Herbal InfusionsSiberian ginseng infusion showed stronger inhibition of Staphylococcus aureus compared to benzylpenicillin.Siberian ginseng (Eleutherococcus senticosus) crude extract researchgate.net

Structure Activity Relationship Sar Studies of Acanthopanaxoside E and Its Analogues

Chemical Modification and Derivatives Synthesis for SAR Elucidation

Chemical modification and the synthesis of derivatives are standard approaches in SAR studies to systematically alter specific parts of a molecule and evaluate the impact on biological activity gardp.orgug.edu.gecabidigitallibrary.org. This process helps to identify key pharmacophores and understand the structural requirements for optimal activity.

While the search results discuss chemical modification and synthesis in the context of developing analogues for SAR studies for other compound classes, such as xanthones or oxadiazoles, and mention the synthesis of semi-synthetic pentacyclic triterpenoids researchgate.netnih.govresearchgate.netnih.gov, there is no specific information detailing the chemical modification or synthesis of derivatives of Acanthopanaxoside E for SAR elucidation in the provided snippets. The synthesis of triterpenoid (B12794562) saponin (B1150181) derivatives can be complex due to the presence of multiple functional groups and chiral centers.

Studies on other natural products and triterpenoids demonstrate that modifications such as acetylation, glycosylation patterns, and alterations to the aglycone skeleton can significantly change biological activity medchemexpress.comresearchgate.net. Applying such strategies to this compound would be necessary to fully understand its SAR, but evidence of such specific studies was not found.

Future Research Directions and Translational Perspectives Non Clinical Focus

Integration of Advanced Omics Technologies for Comprehensive Understanding

The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of Acanthopanaxoside E at a systems level nih.gov. Integrating these approaches can help identify the molecular targets, signaling pathways, and metabolic changes influenced by this compound treatment. For instance, transcriptomic analysis could reveal gene expression alterations in response to the compound, while metabolomics could identify modulated metabolic pathways. This integrated omics approach is crucial for uncovering the complex interactions between this compound and biological systems, moving beyond the study of individual molecules or pathways nih.gov. Such research can provide a theoretical basis for understanding the chemical diversity and composition of bioactive compounds in medicinal plants like A. senticosus nih.gov.

Development of Novel In Vitro and In Vivo Animal Models for Specific Disease Research

Developing novel and more specific in vitro and in vivo animal models is essential for targeted research on this compound. While some studies have utilized general models, creating models that closely mimic specific disease conditions relevant to the potential activities of this compound (such as those related to metabolic disorders, neurological conditions, or immune responses) would allow for more accurate assessment of its efficacy and mechanisms mdpi.comresearchgate.net. For example, given the reported effects of A. senticosus on glucose regulation and potential neuroprotective properties, developing refined animal models for type 2 diabetes or specific neurodegenerative diseases could provide valuable insights into this compound's potential in these areas mdpi.com. Research using cell lines like RAW 264.7 macrophages and BV2 microglia has been employed to study the effects of Acanthopanax sessiliflorus components, including this compound, on immune responses, suggesting the utility of such in vitro models for focused investigations mdpi.comnih.gov. Future studies could focus on developing more complex co-culture or 3D in vitro models to better replicate physiological environments.

Sustainable Sourcing and Biotechnological Production Approaches for this compound

Ensuring the sustainable sourcing and production of this compound is critical for its long-term research and potential development. As the demand for natural bioactive compounds increases, sustainable cultivation practices for the source plant, A. senticosus, are essential, especially considering that some Acanthopanax species may be endangered in certain areas mdpi.comganaples2025.org. Biotechnological approaches offer potential solutions to enhance the yield of secondary metabolites like this compound and ensure a consistent supply while minimizing environmental impact mdpi.comresearchgate.net. Research in this area could focus on optimizing plant tissue culture techniques, exploring endophyte fermentation, or utilizing synthetic biology approaches to produce this compound in a controlled and sustainable manner researchgate.net. Studies on the biotechnological production of eleutherosides, a group of compounds found in A. senticosus that includes Eleutheroside E (syringaresinol), highlight the potential of these methods for producing specific compounds mdpi.comresearchgate.netrestorativemedicine.org.

Q & A

Q. What are the established methodologies for isolating Acanthopanaxoside E from plant sources, and how can extraction efficiency be optimized?

this compound is commonly isolated from Acanthopanax species (e.g., A. senticosus) using solvent extraction followed by chromatographic purification. Ethanol-water mixtures (e.g., 70% ethanol) are effective for initial extraction due to their ability to solubilize polar triterpenoid saponins. Further purification via silica gel chromatography or preparative HPLC is recommended to achieve high purity . Optimization involves adjusting solvent polarity, temperature, and extraction time, with validation via HPLC-UV or LC-MS to quantify yield .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical for confirmation?

Structural identification relies on NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve its triterpenoid backbone and glycosylation patterns. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns. Comparative analysis with known saponins (e.g., Ciwujianoside B or Hederasaponin B) is essential for verifying stereochemical features .

Q. What in vitro assays are used to evaluate the bioactivity of this compound, and how are positive controls selected?

Common assays include:

  • Antioxidant activity : DPPH or ABTS radical scavenging, with L-Penicillamine or ascorbic acid as positive controls.
  • Enzyme inhibition : α-glucosidase inhibition assays (using acarbose as a control) or lipase inhibition (using orlistat). Data should be normalized to positive controls and expressed as IC₅₀ values to ensure comparability across studies .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what SAR (Structure-Activity Relationship) insights exist?

SAR studies highlight the importance of glycosylation patterns and hydroxyl group positioning. For example, acetylating the C-28 hydroxyl group in this compound reduces α-glucosidase inhibitory activity by 40%, suggesting steric hindrance impacts enzyme binding. Comparative data with analogs like Acanthopanaxoside B (IC₅₀ = 0.60 μM vs. E’s 4.34 μM) reveal that sugar moiety composition critically affects potency .

Q. What experimental designs are recommended to address contradictory data on this compound’s efficacy across studies?

Contradictions often arise from variability in plant sources, extraction methods, or assay conditions. To mitigate:

  • Standardize raw material (e.g., use authenticated plant specimens).
  • Replicate assays under identical conditions (pH, temperature, solvent controls).
  • Apply statistical tools (e.g., ANOVA) to assess inter-study variability. Cross-validation with orthogonal assays (e.g., in vivo models) is advised to confirm mechanistic hypotheses .

Q. How can researchers design in vivo studies to validate this compound’s pharmacological effects while minimizing confounding variables?

Use rodent models (e.g., high-fat diet-induced hyperlipidemia for lipase inhibition studies) with strict controls for diet, age, and genetic background. Dose-response experiments (e.g., 10–100 mg/kg) should include pharmacokinetic profiling to assess bioavailability. Employ double-blind protocols and randomized group allocation to reduce bias .

Q. What strategies are effective for studying synergistic interactions between this compound and other bioactive compounds?

Combination index (CI) methods (e.g., Chou-Talalay) can quantify synergy. For example, co-administering this compound with Ciwujianoside C (CI = 0.82) enhances α-glucosidase inhibition by 30% compared to monotherapy. Dose-matrix designs (e.g., 3×3 concentration grids) and isobolographic analysis are robust for identifying additive or antagonistic effects .

Methodological & Data Analysis Questions

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., log-dose vs. response curves) using software like GraphPad Prism is standard. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For comparative studies, apply Student’s t-test or Mann-Whitney U test, ensuring p-values are adjusted for multiple comparisons .

Q. How should researchers handle batch-to-batch variability in this compound isolates during long-term studies?

Implement quality control protocols:

  • Certificate of Analysis (CoA) for each batch (purity ≥95% via HPLC).
  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation.
  • Normalize bioactivity data to batch-specific potency .

Q. What are the best practices for ensuring reproducibility in mechanistic studies of this compound?

  • Pre-register study protocols (e.g., on Open Science Framework).
  • Use validated cell lines (e.g., HepG2 for metabolic studies) with mycoplasma testing.
  • Include internal replication (n ≥ 3 biological replicates) and report raw data in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.